molecular formula C13H16BNO2S B2720525 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine CAS No. 1869141-05-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine

Cat. No. B2720525
CAS RN: 1869141-05-8
M. Wt: 261.15
InChI Key: PDHCUKJHGUWHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine” is a chemical compound . It is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which are used as reagents in various chemical reactions .

Scientific Research Applications

Synthesis and Reactions

Researchers have synthesized a range of polynuclear heterocycles and thienopyrimidine derivatives to explore biological activities, including inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. These compounds were prepared through reactions involving thieno[2,3-d]pyrimidine compounds, showcasing the chemical versatility and potential biological relevance of thienopyrimidines in scientific research (El-Gazzar, Hussein, & Aly, 2006).

Structural and Chemical Properties

The structural properties and chemical reactivity of pyridin-2-ylboron derivatives, including 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been examined, revealing differences in orientation and bond angles that influence chemical stability and reactivity. These studies contribute to understanding the compound's role in synthesis and potential applications in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).

Antiproliferative Activity

Further research into thieno[2,3-b]pyridines has demonstrated significant anti-proliferative activity against human cancer cell lines, indicating the potential for developing new therapeutic agents targeting specific enzymes involved in cancer proliferation. The synthesis of novel thieno[2,3-b]pyridines aimed at improving anti-proliferative activity highlights the compound's applicability in the development of anticancer drugs (Haverkate et al., 2021).

Molecular Structures and DFT Studies

Detailed molecular structure analysis and Density Functional Theory (DFT) studies of boric acid ester intermediates containing the 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been conducted. These studies provide insights into the conformational preferences and electronic properties of such compounds, which are crucial for designing molecules with desired chemical and biological properties (Huang et al., 2021).

Mechanism of Action

In terms of pharmacokinetics, the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure and the route of administration. Organoboranes, in general, are known to have good bioavailability due to their ability to cross cell membranes .

The result of the compound’s action would depend on its specific targets and mode of action. In general, organoboranes can cause changes at the molecular and cellular level by forming new bonds and altering the structure of other molecules .

The action environment, including factors like temperature, pH, and the presence of other compounds, can influence the action, efficacy, and stability of the compound. Organoboranes are generally stable under normal conditions but can react with water .

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9-6-5-7-15-11(9)18-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHCUKJHGUWHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine

CAS RN

1869141-05-8
Record name 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.